CID 50911035
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Overview
Description
1,3-Dimethylimidazol-2-ylidene borane is a stable N-heterocyclic carbene (NHC)-borane compound developed in the Curran lab. It is known for its diverse reductant properties and versatility as a hydroboration reagent . The compound has the empirical formula C5H11BN2 and a molecular weight of 109.97 g/mol .
Preparation Methods
1,3-Dimethylimidazol-2-ylidene borane can be synthesized through a one-pot, two-step reaction from the parent ligated borane (NHC-BH3). The derived difluoroboryl radical (NHC-BF2) is generated by laser flash photolysis experiments and characterized by UV spectroscopy and rate-constant measurements . Another method involves the reaction of 1,3-dimethylimidazolium iodide with sodium borohydride (NaBH4), followed by recrystallization from water .
Chemical Reactions Analysis
1,3-Dimethylimidazol-2-ylidene borane undergoes various types of chemical reactions, including:
Reduction: It is a surprisingly good hydride donor, comparable to anionic reagents such as sodium cyanoborohydride (NaCNBH3).
Decyanation: It enables the decyanation of secondary aliphatic nitriles and a two-fold decyanation of malononitriles, leading to alkanes.
Scientific Research Applications
1,3-Dimethylimidazol-2-ylidene borane has several scientific research applications:
Chemistry: It serves as a practical hydride donor for the reduction of aldehydes and ketones, providing alcohols in good yields under ambient conditions.
Biology: The compound’s reductive properties make it useful in various biochemical applications, although specific biological applications are still under research.
Medicine: Its potential in medicinal chemistry is being explored, particularly in the synthesis of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylimidazol-2-ylidene borane involves its role as a hydride donor. It donates hydride ions (H-) to electron-poor substrates, facilitating reduction reactions. The compound’s nucleophilic properties enable it to participate in various organic transformations, including the reduction of C=N and C=C bonds . The molecular targets and pathways involved include electron-poor carbonyl compounds and nitriles, which are reduced to their corresponding alcohols and alkanes, respectively .
Comparison with Similar Compounds
1,3-Dimethylimidazol-2-ylidene borane is unique due to its stability and versatility as a reductant and hydroboration reagent. Similar compounds include:
2,4-Dimethyl-1,2,4-triazol-3-ylidene borane: Another NHC-borane compound with similar reductive properties.
NHC-BH3: The parent ligated borane from which 1,3-Dimethylimidazol-2-ylidene borane is derived.
NHC-BF2: The difluoroboryl radical derived from 1,3-Dimethylimidazol-2-ylidene borane.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C5H8BN2 |
---|---|
Molecular Weight |
106.94 g/mol |
InChI |
InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |
InChI Key |
NSKJUWHWZGAYKY-UHFFFAOYSA-N |
Canonical SMILES |
[B]=C1N(C=CN1C)C |
Origin of Product |
United States |
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